molecular formula C6H8N2O3 B13566494 ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate

ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B13566494
M. Wt: 156.14 g/mol
InChI Key: UTCPJHSFNVBCPX-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate is a synthetic imidazole derivative offered for research and development purposes. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities. Researchers value this core structure for its potential in developing novel therapeutic agents; imidazole-containing compounds are prevalent in commercially available drugs for treating ailments like ulcers, fungal infections, and hypertension . As a building block, this compound can be used in organic synthesis to create more complex molecules for pharmaceutical testing, material science, and chemical biology. Its structure suggests potential as a precursor for generating libraries of compounds to be screened for antimicrobial, antifungal, or other pharmacologically relevant properties. The specific physicochemical properties and spectral data for this compound should be verified by the analyst. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 5-oxo-1,4-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-5(9)8-3-7-4/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

UTCPJHSFNVBCPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC=N1

Origin of Product

United States

Preparation Methods

Hydrolysis and Partial Decarboxylation Route

One documented synthetic sequence begins with diethyl imidazole-4,5-dicarboxylate as the starting material. This compound undergoes hydrolysis with aqueous sodium hydroxide to yield imidazole-4,5-dicarboxylic acid. Partial decarboxylation is then achieved by refluxing with aniline, producing 4-anilinocarbonylimidazole. Subsequent hydrolysis of this intermediate with refluxing aqueous hydrochloric acid yields the imidazole-4-carboxylic acid derivative. Finally, esterification with ethanol and dry hydrogen chloride at reflux temperature affords ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate.

This route is summarized in the following table:

Step Reactants/Conditions Product Notes
1 Diethyl imidazole-4,5-dicarboxylate + NaOH (aq) Imidazole-4,5-dicarboxylic acid Hydrolysis
2 Reflux with aniline 4-Anilinocarbonylimidazole Partial decarboxylation
3 Reflux aqueous HCl Imidazole-4-carboxylic acid Hydrolysis
4 Esterification with EtOH + dry HCl (reflux) This compound Final ester product

This method is advantageous for its stepwise control and relatively straightforward reagents, though it requires careful control of reflux conditions and purification steps.

Carbon Dioxide and Alkali Metal Carbonate Cyclization

An alternative approach involves the reaction of imidazole starting materials with carbon dioxide and alkali metal carbonates or bicarbonates. This process forms imidazole-4(5)-monocarboxylic acids and their salts or betaines, which can be converted to the target ester.

Key features of this method include:

  • Use of stoichiometric or excess carbon dioxide, often in liquid form
  • Alkali metal hydroxides, bicarbonates, or carbonates as bases
  • Reaction temperatures kept below 220 °C to avoid unwanted dicarboxylic acid formation
  • Avoidance of metal catalysts and harsh acid treatments in many cases

This process yields high purity products with good yields and is considered economical and efficient for producing imidazole monocarboxylic acids, which can be further esterified to the ethyl ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Derivatives

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate differs from its analogs primarily in the substituents on the imidazole ring and ester groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Imidazole Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 952734-99-5 C₆H₈N₂O₃ 156.14 Ethyl ester (C4), oxo (C5)
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate 952735-34-1 C₇H₁₀N₂O₃ 170.17 Propyl ester (C4), oxo (C5)
Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate 952735-35-2 C₇H₁₀N₂O₃ 170.17 Isopropyl ester (C4), oxo (C5)
Ethyl 5-methyl-1H-imidazole-4-carboxylate 257-315-3 C₇H₁₀N₂O₂ 154.17 Ethyl ester (C4), methyl (C5)

Key Observations :

  • Oxo vs. Methyl Substitution : The oxo group at C5 in the target compound introduces a hydrogen-bond acceptor, unlike the methyl group in Ethyl 5-methyl-1H-imidazole-4-carboxylate. This difference may influence crystal packing and coordination chemistry .

Reactivity and Functional Group Interactions

The oxo group at C5 in the target compound enhances its ability to participate in hydrogen-bonding networks, a critical factor in crystal engineering and supramolecular assembly . In contrast, 2-(Methylthio)-1-(p-tolyl)-4,5-dihydro-1H-imidazole (CAS 952735-35-2) contains a thioether group, which introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the oxo derivative .

Research Findings and Computational Insights

  • Hydrogen Bonding : The oxo group at C5 facilitates stronger hydrogen-bonding interactions compared to methyl-substituted analogs, as predicted by graph set analysis .
  • Electronic Properties : Density functional theory (DFT) studies using methods like the Colle-Salvetti correlation could elucidate differences in electron density distribution between the target compound and its analogs, particularly in the context of aromaticity and reactivity .
  • Crystallography : Tools like SHELX and ORTEP-3 have been instrumental in resolving the crystal structures of related imidazole derivatives, highlighting variations in bond lengths and angles due to substituent effects .

Q & A

Q. What are the critical steps for synthesizing ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate with high yield and purity?

Synthesis typically involves multi-step reactions starting from imidazole precursors. Key steps include:

  • Precursor Selection : Use of substituted imidazole derivatives (e.g., trifluoromethyl or hydroxyalkyl groups) to modulate reactivity .
  • Reaction Optimization : Control of temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours) to minimize side products .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by analytical validation via NMR and HPLC (>95% purity) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and hydrogen bonding patterns in the imidazole ring .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect trace impurities .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use of fume hoods to prevent inhalation of volatile byproducts .
  • Waste Disposal : Compliance with federal/state regulations for organic waste, including neutralization before disposal .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with targeted pharmacological properties?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthesis (e.g., ICReDD’s reaction path search methods) .
  • Molecular Docking : Screen derivatives for binding affinity with biological targets (e.g., enzymes or receptors) to prioritize experimental testing .
  • Structure-Activity Relationship (SAR) Modeling : Use datasets from analogs (e.g., ethyl 2-chloro-1H-imidazole-5-carboxylate) to correlate substituents with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent dosing) to isolate variables .
  • Meta-Analysis : Aggregate data from structurally similar compounds (Table 1) to identify trends in activity profiles.

Q. Table 1: Bioactivity Comparison of Imidazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityKey Substituents
This compoundModerateHigh5-oxo, 4-carboxylate
Ethyl 2-chloro-1H-imidazole-5-carboxylateHighLow2-chloro
1-Methyl-1H-imidazole-5-carbohydrazideLowModerate1-methyl, carbohydrazide
Data sourced from comparative studies .

Q. What experimental strategies can improve reaction scalability without compromising efficiency?

  • Flow Chemistry : Continuous flow systems to enhance heat/mass transfer and reduce batch variability .
  • Catalytic Optimization : Use of heterogeneous catalysts (e.g., Pd/C) to improve turnover frequency and recyclability .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Methodological Notes

  • Avoid Reliance on Single Studies : Cross-validate synthetic protocols using multiple literature sources (e.g., TCI America’s guidelines vs. academic papers) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) in detail to enable replication .
  • Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines for in vitro/in vivo studies .

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